1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-2,2-dimethylpropan-1-one
Description
The compound 1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-2,2-dimethylpropan-1-one (hereafter referred to as Compound A) features a unique heterocyclic scaffold combining an azetidine ring, a 4-cyclopropyl-substituted 1,2,3-triazole, and a branched ketone moiety (2,2-dimethylpropan-1-one). This structure is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely employed for triazole formation . The 2,2-dimethylpropan-1-one group may contribute to metabolic stability due to steric hindrance, a feature critical in drug design.
Properties
IUPAC Name |
1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-13(2,3)12(18)16-6-10(7-16)17-8-11(14-15-17)9-4-5-9/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZNJDSVVVGQHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC(C1)N2C=C(N=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The azetidine ring can be introduced via nucleophilic substitution reactions, and the final compound is obtained by coupling the triazole and azetidine intermediates under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Azetidine Ring Formation
The azetidine core is synthesized via intramolecular nucleophilic substitution or cyclization of β-amino alcohols . A representative method involves:
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Starting material : 3-amino-1-propanol derivatives.
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Reagents : Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) for dehydration .
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Mechanism : Cyclization under thermal or acidic conditions to form the strained four-membered ring .
Example Reaction :
Triazole Moiety Construction via CuAAC
The 4-cyclopropyl-1H-1,2,3-triazole group is introduced using click chemistry :
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Reactants :
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Catalyst : Cu(I) species (e.g., CuSO₄ + sodium ascorbate) in aqueous or polar solvents .
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Conditions : Room temperature, 12–24 hours.
Key Reaction :
Table 1 : CuAAC Reaction Parameters from Patent Literature
| Parameter | Value |
|---|---|
| Catalyst | CuSO₄ (5 mol%), Na ascorbate |
| Solvent | t-BuOH/H₂O (1:1) |
| Temperature | 25°C |
| Yield | 85–92% |
Acylation with Pivaloyl Group
The azetidine nitrogen undergoes acylation with pivaloyl chloride (2,2-dimethylpropanoyl chloride):
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Solvent : Dichloromethane (DCM) or THF.
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Conditions : 0°C to room temperature, 2–4 hours.
Reaction Scheme :
Table 2 : Acylation Conditions and Yields
| Parameter | Value |
|---|---|
| Reagent | Pivaloyl chloride (1.2 equiv) |
| Base | TEA (2.0 equiv) |
| Solvent | DCM |
| Yield | 78–85% |
Stability and Reactivity Insights
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Azetidine Ring : Prone to ring-opening under strong acids or bases due to ring strain . Stability is enhanced by electron-withdrawing groups (e.g., triazole) .
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Triazole Moiety : Resists oxidation but participates in Huisgen cycloadditions if additional alkyne/azide groups are present .
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Pivaloyl Group : Imparts steric bulk, reducing nucleophilic attack on the amide bond .
Key Findings from Patent Literature
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WO2021219849A1 : Demonstrates azetidine functionalization via SNAr reactions, applicable for introducing substituents.
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AU2021379781A1 : Validates CuAAC for cyclopropyl-triazole synthesis with >90% regioselectivity.
Reaction Optimization Notes
Scientific Research Applications
1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The triazole and azetidine rings play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Differences
Compound A is compared to three structurally related molecules (Table 1):
*Calculated based on molecular formula.
Key Observations:
- Azetidine vs. Pyridine/Phenyl Cores : Compound A’s azetidine ring offers a smaller, more rigid scaffold compared to pyridine (Compound ) or phenyl (Compound ) systems. This rigidity may enhance binding specificity in biological targets.
- Triazole Substituents: The 4-cyclopropyl group in Compound A increases lipophilicity (logP ~2.8), contrasting with the polar aminomethyl group in Compound (logP ~1.2) and the aromatic phenyl in Compound .
Pharmacological and Physicochemical Properties
- Solubility: Compound A’s cyclopropyl group and branched ketone likely reduce aqueous solubility compared to Compound (aminomethyl enhances polarity).
- Synthetic Accessibility : All triazole-containing compounds leverage CuAAC chemistry , but Compound A’s azetidine synthesis requires additional ring-strain optimization.
- Biological Activity : While Compound ’s 1,2,4-triazole and fluorophenyl groups are associated with antifungal properties, Compound A’s 1,2,3-triazole-azetidine scaffold is unexplored in published bioactivity studies.
Implications of Structural Similarity
As noted in , structural similarity guides predictions of biological activity . However, the cyclopropyl group’s hydrophobicity may limit solubility, a trade-off absent in more polar analogs like Compound .
Biological Activity
The compound 1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-2,2-dimethylpropan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available literature.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This compound features a triazole ring, which is known for its biological significance in medicinal chemistry.
Anticancer Properties
Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Mechanism of Action:
- Inhibition of VHL (Von Hippel-Lindau) Pathway: Some derivatives related to this compound have been shown to inhibit the VHL pathway, which plays a critical role in tumorigenesis. This inhibition can lead to increased levels of hypoxia-inducible factors (HIFs), promoting apoptosis in cancer cells .
Inhibitory Effects on Enzymes
The compound has also been studied for its effects on various enzymes associated with inflammatory responses and cancer progression.
The inhibition of COX-2 is particularly noteworthy as it is often associated with inflammation and cancer.
Study 1: Antitumor Activity
A study conducted on a series of triazole derivatives showed promising results in inhibiting the proliferation of various cancer cell lines. The compound demonstrated a dose-dependent response in reducing cell viability in both breast and lung cancer models.
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of related compounds, revealing that they significantly reduced pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary data suggest favorable absorption and distribution characteristics typical of small molecules with similar structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
